SN₂ Nucleophilic Displacement Rate: Bromocyclobutane vs. Bromocycloalkane Series with Sodium Benzenethiolate
Bromocyclobutane's SN₂ reactivity sits at a uniquely informative position in the cycloalkyl bromide rate profile. At 0 °C in DMF with sodium benzenethiolate, bromocyclobutane reacts with a pseudo-first-order rate constant of 2.97 × 10⁻⁴ L mol⁻¹ s⁻¹ [1]. This is approximately 168-fold slower than the most reactive cycloalkyl bromide (bromocyclopentane, 4.99 × 10⁻² L mol⁻¹ s⁻¹) and about 1.69-fold faster than bromocyclohexane (1.76 × 10⁻⁴ L mol⁻¹ s⁻¹). Relative to the open-chain reference 3-bromopentane (4.70 × 10⁻² L mol⁻¹ s⁻¹), bromocyclobutane is roughly 158-fold slower. These differences arise because the four-membered ring's C–C–C bond angle (≈90°) is far from the idealized 120° SN₂ transition-state angle, imposing angle-strain penalties that are absent in bromocyclopentane. The quantitative rate profile demonstrates that bromocyclobutane occupies a distinct kinetic niche—significantly faster than the nearly inert cyclopropyl analog (1.1 × 10⁻⁸ L mol⁻¹ s⁻¹) but substantially slower than the five-membered ring, making it a diagnostic probe for transition-state geometry studies [1].
| Evidence Dimension | Pseudo-first-order SN₂ rate constant (k, L mol⁻¹ s⁻¹) with PhSNa in DMF at 0 °C |
|---|---|
| Target Compound Data | Bromocyclobutane: 2.97 (±0.11) × 10⁻⁴ |
| Comparator Or Baseline | Bromocyclopentane: 4.99 (±0.09) × 10⁻²; Bromocyclohexane: 1.76 (±0.17) × 10⁻⁴; Bromocyclopropane: 1.1 (±0.1) × 10⁻⁸; 3-Bromopentane (open-chain): 4.70 (±0.16) × 10⁻² |
| Quantified Difference | ~168-fold slower than C5; ~1.69× faster than C6; ~27,000-fold faster than C3; ~158-fold slower than acyclic reference |
| Conditions | Sodium benzenethiolate (PhSNa), anhydrous DMF, 0 °C, gas chromatography monitoring |
Why This Matters
This uniquely intermediate SN₂ rate makes bromocyclobutane invaluable as a calibrated mechanistic probe in physical organic chemistry and ensures predictable reactivity differentiation when selecting among cycloalkyl bromide building blocks for synthesis.
- [1] Masson, E.; Leroux, F. The Effect of Ring Size on Reactivity: The Diagnostic Value of 'Rate Profiles'. Helv. Chim. Acta 2005, 88 (6), 1375–1386. DOI: 10.1002/hlca.200590110. View Source
